molecular formula C9H11N3OS B2702572 3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 80381-61-9

3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2702572
CAS RN: 80381-61-9
M. Wt: 209.27
InChI Key: KIATWTCBALKJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C9H11N3OS and a molecular weight of 209.27 . It is used for research purposes .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides . These β-keto amides can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[2,3-d]pyrimidin-4(3H)-one core with an amino group at the 3-position and ethyl and methyl groups at the 6- and 2-positions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 209.27 and a molecular formula of C9H11N3OS .

Scientific Research Applications

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2009) focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), targeting them as antitumor agents. The research highlighted the 6-ethyl substitution's role in significantly increasing both the potency and the spectrum of tumor inhibition in vitro, compared to its 6-methyl analogues. This study provides a foundation for developing novel antitumor agents based on the thieno[2,3-d]pyrimidine scaffold (Gangjee et al., 2009).

Green Synthesis Approaches

Mohsenimehr et al. (2014) reported on the one-pot synthesis of novel pyrido[2,3-d]pyrimidine derivatives using a HAp-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst under solvent-free conditions. This environmentally friendly method produced the derivatives with excellent yields, showcasing a rapid and efficient approach to synthesizing pyrimidine-based compounds (Mohsenimehr et al., 2014).

Antimicrobial Activity

Research by Hossan et al. (2012) synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating notable antimicrobial activities. This study utilized citrazinic acid as a starting material, aiming to produce compounds with antibacterial and antifungal properties comparable to reference drugs like streptomycin and fusidic acid, indicating the potential for developing new antimicrobial agents based on thieno[2,3-d]pyrimidine structures (Hossan et al., 2012).

Pharmacological Screening

Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d] pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters for pharmacological screening, finding some compounds to exhibit analgesic, anti-inflammatory, and anticonvulsant activities. This study underscores the thieno[2,3-d]pyrimidine derivatives' potential for developing new pharmacological agents (Devani et al., 1976).

Safety and Hazards

The safety and hazards of “3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one” are not well-documented. It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-3-6-4-7-8(14-6)11-5(2)12(10)9(7)13/h4H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIATWTCBALKJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.